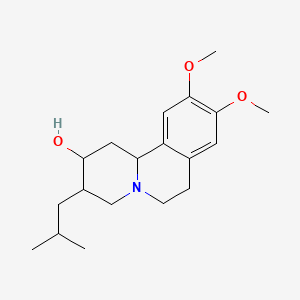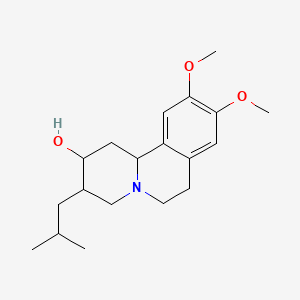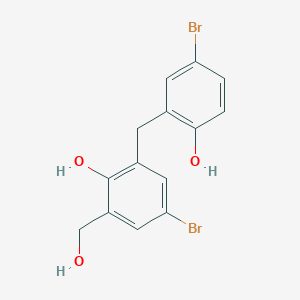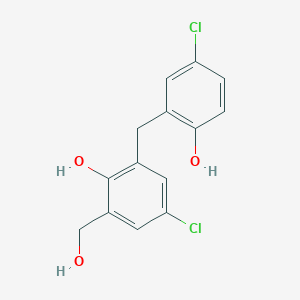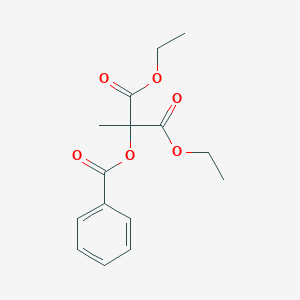
O-Desmethyl Tramadol-d6 (1.0mg/ml in Methanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Desmethyl Tramadol-d6 is an opioid analgesic and an active primary blood metabolite of the synthetic analgesic tramadol . It is the main metabolite of cis-tramadol and has a significantly higher affinity for µ-opioid receptors than the parent compound . It is often used as a certified reference material .
Synthesis Analysis
Tramadol is demethylated by the liver enzyme CYP2D6 to desmetramadol in the same way as codeine . Individuals who have a less active form of CYP2D6 will tend to have reduced analgesic effects from tramadol .Molecular Structure Analysis
The empirical formula of O-Desmethyl Tramadol-d6 is C15D6H17NO2 · HCl . Its molecular weight is 291.85 .Chemical Reactions Analysis
Tramadol is metabolized to M1 (O-Desmethyltramadol) by cDNA-expressed CYP2D6 and to M2 by CYP2B6 and CYP3A4 . Tramadol metabolism in human liver microsomes to M1 and M2 was markedly inhibited by the CYP2D6 inhibitor quinidine and the CYP3A4 inhibitor troleandomycin, respectively .Physical And Chemical Properties Analysis
O-Desmethyl Tramadol-d6 is a liquid and is usually available as a 100 μg/mL or 1.0 mg/mL solution in methanol . It is suitable for gas chromatography (GC) and liquid chromatography (LC) techniques .科学的研究の応用
Pharmacokinetic Evaluation
O-Desmethyl Tramadol-d6 can be used in the pharmacokinetic evaluation of tramadol and its desmethylates in human plasma . This involves the development of a simultaneous determination method for tramadol and its desmethylates using isocratic liquid chromatography coupled to tandem mass spectrometry .
Pain Management Research
This compound is used in clinical applications to patients with cancer pain or non-cancer pain . The plasma concentration ranges of tramadol, O-desmethylate, N-desmethylate, and N,O-didesmethylate were determined in both cancer and non-cancer patients .
Certified Reference Material
O-Desmethyl Tramadol-d6 is a Certified Reference Material (CRM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . This CRM has been characterized by metrologically valid procedures and may be used as a quantitative analytical reference standard .
Forensic Chemistry & Toxicology
This compound is used in the field of forensic chemistry and toxicology . It is intended for use as an internal standard for the quantification of O-desmethyl-cis-tramadol .
Urine Drug Testing
O-Desmethyl Tramadol-d6 is suitable for use as starting material in calibrators or controls for urine drug testing . This application is particularly relevant in the context of monitoring pain prescription .
Clinical Toxicology
In the field of clinical toxicology, this compound is used as an internal standard for the quantification of O-Desmethyl-cis-tramadol in biological samples .
Isotope Dilution Methods
O-Desmethyl Tramadol-d6 is used in isotope dilution methods . This technique is a type of mass spectrometry that uses isotopically labeled standards to achieve high precision in the measurement of concentrations .
GC-MS and LC-MS Applications
This compound is used in a variety of GC-MS (Gas Chromatography-Mass Spectrometry) and LC-MS (Liquid Chromatography-Mass Spectrometry) applications . These techniques are widely used in analytical chemistry for the separation and analysis of compounds .
作用機序
Target of Action
O-Desmethyl Tramadol-d6, also known as O-Desmethyltramadol (ODT), is the main active metabolite of Tramadol . It primarily targets the mu-opioid receptor (μOR) , which plays a crucial role in mediating analgesic effects in the central nervous system .
Mode of Action
ODT acts as a full agonist of the μOR . This means it binds to the μOR and triggers a response, leading to the inhibition of pain transmission in the spinal cord . ODT also inhibits the functions of Substance P receptors (SPR), which are known to modulate nociceptive transmission within the spinal cord .
Biochemical Pathways
The metabolism of Tramadol to ODT is primarily facilitated by the liver enzyme cytochrome P450 (CYP) 2D6 . This process, known as O-demethylation, is a key step in the metabolic pathway of Tramadol . The polymorphic action of CYP2D6 has been reported to significantly influence the pharmacokinetics and pharmacodynamics of Tramadol and its metabolites .
Pharmacokinetics
The pharmacokinetics of ODT involve absorption, distribution, metabolism, and excretion (ADME). The absorption rate constant of Tramadol, from which ODT is derived, is approximately 2.96/h . The apparent volume of distribution for the central compartment (V1/F) is 0.373 l, and for the peripheral compartment (V2/F) is 0.379 l . The apparent rate of metabolism of Tramadol to ODT (kt) is 0.0492 l/h . The elimination half-life of Tramadol is about 6-8 hours .
Result of Action
The activation of μOR by ODT results in the inhibition of pain transmission in the spinal cord, leading to analgesic effects . Additionally, ODT has been found to inhibit the functions of SPR, which may contribute to its analgesic potency .
Action Environment
The action, efficacy, and stability of ODT can be influenced by various environmental factors. For instance, the polymorphic action of CYP2D6, which varies among individuals, can significantly affect the metabolism of Tramadol to ODT . Furthermore, factors such as the patient’s frailty status and creatinine clearance (CrCL) can influence the exposure to Tramadol and its metabolites, potentially affecting the risk of toxicity .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for O-Desmethyl Tramadol-d6 involves the reduction of Tramadol-d6 to O-Desmethyl Tramadol-d6 using a reducing agent.", "Starting Materials": [ "Tramadol-d6", "Reducing agent" ], "Reaction": [ "Dissolve Tramadol-d6 in a suitable solvent", "Add the reducing agent to the solution", "Stir the reaction mixture at a suitable temperature and for a suitable time period", "Quench the reaction with a suitable quenching agent", "Extract the product using a suitable solvent", "Dry the product under vacuum", "Dissolve the product in methanol to obtain a concentration of 1.0mg/ml" ] } | |
CAS番号 |
873928-73-5 |
分子式 |
C₁₅H₁₇D₆NO₂ |
分子量 |
255.39 |
同義語 |
cis-(+/-)-3-[2-[(Dimethylamino-d6)methyl]-1-hydroxycyclohexyl]phenol; _x000B_cis-(+/-)-2-[(Dimethylamino-d6)methyl]-1-(m-hydroxyphenyl)cyclohexanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)
